Glisoprenin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glisoprenin B is a natural product found in Gliocladium and Sphaerostilbella with data available.

Aplicaciones Científicas De Investigación

Inhibition of Cholesterol Absorption

One of the significant applications of Glisoprenin B is its ability to inhibit cholesterol absorption. In an in vivo study involving hamsters, this compound was administered orally at a dosage of 50 mg/kg, resulting in a 25% reduction in cholesterol absorption from the intestines. This effect is attributed to its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which is crucial in cholesterol metabolism .

Cytotoxicity and Selectivity

This compound exhibits selective cytotoxicity against certain cell types. In enzyme assays using rat liver microsomes, it demonstrated an IC50 value of 61 µM, indicating moderate potency as an ACAT inhibitor. Comparatively, Glisoprenin A had an IC50 value of 46 µM . The cytotoxicity profile suggests that while this compound has therapeutic potential, its safety and efficacy must be thoroughly evaluated in clinical settings.

Applications in Plant Pathology

Inhibition of Pathogen Development

Research has indicated that this compound may also play a role in plant pathology by inhibiting the development of fungal pathogens. It has been observed to interfere with appressorium formation in Magnaporthe grisea, a pathogen responsible for rice blast disease. This interference occurs on hydrophobic surfaces, suggesting that this compound could be utilized as a biocontrol agent in agricultural settings to manage fungal infections .

Table: Summary of Research Findings on this compound

Análisis De Reacciones Químicas

Biochemical Mechanisms of Action

Glisoprenin B primarily functions through ACAT inhibition , targeting both ACAT1 and ACAT2 isozymes. Key mechanisms include:

-

Enzyme Inhibition : Exhibits an IC<sub>50</sub> of 0.57 µM in J774 macrophage cell assays, with a cytotoxicity CD<sub>50</sub> of 5.2 µM (CD<sub>50</sub>/IC<sub>50</sub> = 9.1) .

-

Cholesterol Absorption Reduction : In vivo studies in hamsters show a 25% inhibition of intestinal cholesterol absorption at 50 mg/kg oral administration .

Table 1: Comparative ACAT Inhibition Profile

| Compound | Microsomal IC<sub>50</sub> (µM) | Cell-Based IC<sub>50</sub> (µM) | Cytotoxicity CD<sub>50</sub> (µM) |

|---|---|---|---|

| Glisoprenin A | 46 | 1.2 | 14.0 |

| This compound | 61 | 0.57 | 5.2 |

Data sourced from enzyme and cell-based assays using rat liver microsomes and J774 macrophages .

Structural Elucidation and Reactivity

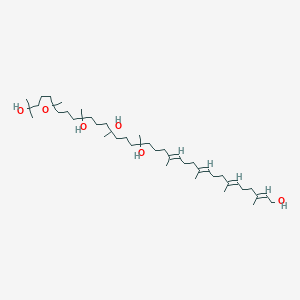

This compound is an oxidatively modified derivative of Glisoprenin A, characterized by:

-

Molecular Formula : C<sub>45</sub>H<sub>82</sub>NO<sub>5</sub> (molecular weight 702.62) .

-

Functional Groups : Contains hydroxyl and methyl branches, with solubility in organic solvents (methanol, chloroform) but not water .

The oxidative modification alters its interaction with ACAT isozymes, enhancing selectivity for ACAT2 (IC<sub>50</sub> = 10 µM in cell-based assays) compared to ACAT1 (IC<sub>50</sub> = 4.3 µM) .

Biological Interactions and Selectivity

This compound participates in fungal developmental pathways :

-

Appressorium Formation Inhibition : Disrupts Magnaporthe grisea spore germination on hydrophobic surfaces by interfering with signaling pathways .

-

Isozyme Selectivity : Displays stronger inhibition of ACAT2 (associated with intestinal cholesterol absorption) over ACAT1 (liver-specific) .

In Vivo Pharmacological Effects

Key findings from animal models include:

-

Cholesterol-Lowering Activity : 25% reduction in intestinal cholesterol absorption in hamsters at 50 mg/kg .

-

Low Acute Toxicity : CD<sub>50</sub>/IC<sub>50</sub> ratio of 9.1 suggests a favorable therapeutic window compared to Glisoprenin A (ratio = 12.0) .

This compound’s chemical reactivity is defined by its ACAT inhibition and structural relationship to Glisoprenin A. While its synthetic pathways remain underexplored in available literature, its biochemical interactions and in vivo efficacy highlight its potential as a cholesterol-lowering agent. Further studies are needed to elucidate its full metabolic and synthetic pathways.

Propiedades

Número CAS |

144376-63-6 |

|---|---|

Fórmula molecular |

C45H82O6 |

Peso molecular |

719.1 g/mol |

Nombre IUPAC |

(2E,6E,10E,14E)-30-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3,7,11,15,19,23,27-heptamethyltriaconta-2,6,10,14-tetraene-1,19,23,27-tetrol |

InChI |

InChI=1S/C45H82O6/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,48)28-15-29-43(8,49)30-16-31-44(9,50)32-17-33-45(10)34-25-40(51-45)41(5,6)47/h18,21-22,26,40,46-50H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+ |

Clave InChI |

JVMGRPXMVYGAQN-QYOQUFJESA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |

SMILES isomérico |

C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |

Sinónimos |

glisoprenin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.